molecular formula C9H13NO B139714 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone CAS No. 135682-90-5

1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone

Cat. No. B139714
M. Wt: 151.21 g/mol
InChI Key: DYSCFNKIZDWMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone, commonly known as quinolone alkaloid, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential applications in medicinal chemistry. 2.1]oct-2-en-2-yl)ethanone.

Scientific Research Applications

1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. The compound has also been shown to possess analgesic and anticonvulsant effects. Additionally, 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been investigated for its potential use as a chiral building block in organic synthesis.

Mechanism Of Action

The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone is not fully understood. However, it has been proposed that the compound may exert its biological effects by interacting with specific receptors in the body. For example, it has been suggested that 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and learning and memory processes.

Biochemical And Physiological Effects

1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have also shown that 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone can reduce pain and seizures.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone in lab experiments is its natural origin, which makes it an attractive alternative to synthetic compounds. Additionally, the compound has been shown to possess various biological activities, making it a useful tool for studying different physiological processes. However, one of the limitations of using 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone. One potential area of investigation is the development of novel synthetic methods for the compound, which could increase its availability and reduce the cost of production. Another area of research is the identification of specific receptors that interact with 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone, which could provide insight into its mechanism of action. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of various diseases, including cancer, inflammation, and pain.

Synthesis Methods

1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method involves the isolation of the compound from plants such as Galanthus woronowii and Narcissus tazetta. Chemical synthesis involves the use of starting materials such as 2-cyclohexenone and 2-pyrrolidinone, followed by a series of reactions to form the final product. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone.

properties

CAS RN

135682-90-5

Product Name

1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-6(11)8-4-2-7-3-5-9(8)10-7/h4,7,9-10H,2-3,5H2,1H3

InChI Key

DYSCFNKIZDWMSK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCC2CCC1N2

Canonical SMILES

CC(=O)C1=CCC2CCC1N2

synonyms

Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.